2-(3-methoxybenzyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine
Overview
Description
2-(3-methoxybenzyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine, also known as GSK 1016790A, is a small molecule inhibitor of TRPC channels. It was developed by GlaxoSmithKline as a potential therapeutic agent for various diseases such as chronic pain, hypertension, and respiratory disorders.
Mechanism of Action
TRPC channels are non-selective cation channels that are activated by various stimuli such as receptor activation, mechanical stretch, and changes in membrane potential. 2-(3-methoxybenzyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine 1016790A inhibits TRPC channels by binding to the intracellular side of the channel, which prevents the influx of calcium ions into the cell. This inhibition leads to a decrease in smooth muscle contraction, vascular tone, and neuronal excitability.
Biochemical and Physiological Effects:
This compound 1016790A has been shown to have several biochemical and physiological effects. It has been shown to inhibit the contraction of smooth muscle cells in vitro and in vivo, which suggests its potential use in the treatment of hypertension. Additionally, this compound 1016790A has been shown to reduce pain behavior in various animal models of chronic pain, which suggests its potential use in the treatment of chronic pain. Finally, this compound 1016790A has been shown to inhibit airway smooth muscle contraction, which suggests its potential use in the treatment of respiratory disorders such as asthma.
Advantages and Limitations for Lab Experiments
One advantage of 2-(3-methoxybenzyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine 1016790A is its specificity for TRPC channels. This specificity allows for the study of the role of TRPC channels in various physiological processes. Additionally, this compound 1016790A has been shown to be effective in various animal models of disease, which suggests its potential use in humans. However, one limitation of this compound 1016790A is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 2-(3-methoxybenzyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine 1016790A. One direction is the investigation of its potential use in the treatment of hypertension, chronic pain, and respiratory disorders in humans. Additionally, the development of more potent and selective TRPC channel inhibitors could lead to the development of more effective therapeutic agents. Finally, the investigation of the role of TRPC channels in various physiological processes could lead to the development of new therapeutic targets for the treatment of various diseases.
Conclusion:
In conclusion, this compound 1016790A is a small molecule inhibitor of TRPC channels that has potential therapeutic applications in the treatment of hypertension, chronic pain, and respiratory disorders. Its specificity for TRPC channels allows for the study of the role of TRPC channels in various physiological processes. However, its low solubility in water can make it difficult to administer in vivo. Further investigation of its potential therapeutic applications and the development of more potent and selective TRPC channel inhibitors could lead to the development of more effective therapeutic agents.
Scientific Research Applications
2-(3-methoxybenzyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine 1016790A has been extensively studied for its potential therapeutic applications. It has been shown to inhibit TRPC channels, which are involved in various physiological processes such as smooth muscle contraction, vascular tone, and neuronal excitability. Therefore, this compound 1016790A has been investigated for its potential use in the treatment of hypertension, chronic pain, and respiratory disorders.
properties
IUPAC Name |
1-[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]-3-pyrazin-2-ylpropan-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-17-4-2-3-15(11-17)12-18-14-22(9-10-25-18)19(23)6-5-16-13-20-7-8-21-16/h2-4,7-8,11,13,18H,5-6,9-10,12,14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWLXYXVRQSGHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CN(CCO2)C(=O)CCC3=NC=CN=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.